3-Cyclohexylimidazo[1,5-a]pyrazine
Overview
Description
3-Cyclohexylimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H15N3. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclohexylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Imidazo[1,2-a]quinoxaline: Exhibits anticancer properties and is used in neurodegenerative disease research.
Uniqueness
3-Cyclohexylimidazo[1,5-a]pyrazine is unique due to its specific cyclohexyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-cyclohexylimidazo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h6-10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHEWIXFLWVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C3N2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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